molecular formula C21H21N3O2S B2745777 N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE CAS No. 443347-70-4

N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE

Cat. No.: B2745777
CAS No.: 443347-70-4
M. Wt: 379.48
InChI Key: MSNPGACNSGZFNJ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE is a chemical compound with a unique structure that offers intriguing possibilities for scientific research. This compound is known for its diverse applications in studying molecular interactions and designing innovative therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanylidene group, and subsequent coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Studying molecular interactions and reaction mechanisms.

    Biology: Investigating cellular pathways and protein interactions.

    Medicine: Designing novel therapeutic agents for various diseases.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)benzamide
  • N-cyclohexyl-4-(4-oxo-2-selenylidene-1H-quinazolin-3-yl)benzamide
  • N-cyclohexyl-4-(4-oxo-2-imino-1H-quinazolin-3-yl)benzamide

Uniqueness

N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE is unique due to its specific sulfanylidene group, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)23-21(24)27/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNPGACNSGZFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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